C‑2 Methoxymethyl Substitution Uniquely Differentiates the Scaffold from the Unsubstituted Parent Core
The target compound carries a C‑2 methoxymethyl group absent in the unsubstituted pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one parent . This substituent increases molecular weight (247.21 vs. 203.16 g/mol), adds a rotatable bond, and introduces an additional H‑bond acceptor, all of which are established drivers of target selectivity within the broader triazolopyrimidine class. In a published HIV‑1 NNRTI series, analogous C‑2 substituent changes produced EC₅₀ shifts from 0.02 μM to >10 μM [1]. For procurement, selecting the methoxymethyl analog over the unsubstituted parent enables exploration of chemical space that is distinct in shape, polarity, and potential binding interactions.
| Evidence Dimension | Molecular composition and computed properties |
|---|---|
| Target Compound Data | C₁₀H₉N₅O₃; MW 247.21; LogP ≈ −1.1; 6 H‑bond acceptors; 1 rotatable bond |
| Comparator Or Baseline | Parent core (C₈H₅N₅O₂, 7‑OH): MW 203.16; LogP −0.32; 7 H‑bond acceptors; 0 rotatable bonds |
| Quantified Difference | ΔMW = +44.05 g/mol; ΔLogP ≈ −0.8 units; ΔH‑bond acceptors = −1; Δrotatable bonds = +1 |
| Conditions | Computed molecular descriptors from vendor technical datasheets and PubChem |
Why This Matters
These physicochemical differences can yield meaningfully different pharmacokinetic and target‑engagement profiles compared with the parent scaffold, justifying procurement of the substituted analog when SAR exploration is the goal.
- [1] Eur. J. Med. Chem. 2014, 87, 745–758. Fused heterocycles bearing bridgehead nitrogen as potent HIV‑1 NNRTIs. Part 2. View Source
